2-Chloro-5-(4-hexyloxybenzoyl)pyridine 2-Chloro-5-(4-hexyloxybenzoyl)pyridine
Brand Name: Vulcanchem
CAS No.: 1187169-66-9
VCID: VC2819853
InChI: InChI=1S/C18H20ClNO2/c1-2-3-4-5-12-22-16-9-6-14(7-10-16)18(21)15-8-11-17(19)20-13-15/h6-11,13H,2-5,12H2,1H3
SMILES: CCCCCCOC1=CC=C(C=C1)C(=O)C2=CN=C(C=C2)Cl
Molecular Formula: C18H20ClNO2
Molecular Weight: 317.8 g/mol

2-Chloro-5-(4-hexyloxybenzoyl)pyridine

CAS No.: 1187169-66-9

Cat. No.: VC2819853

Molecular Formula: C18H20ClNO2

Molecular Weight: 317.8 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-5-(4-hexyloxybenzoyl)pyridine - 1187169-66-9

Specification

CAS No. 1187169-66-9
Molecular Formula C18H20ClNO2
Molecular Weight 317.8 g/mol
IUPAC Name (6-chloropyridin-3-yl)-(4-hexoxyphenyl)methanone
Standard InChI InChI=1S/C18H20ClNO2/c1-2-3-4-5-12-22-16-9-6-14(7-10-16)18(21)15-8-11-17(19)20-13-15/h6-11,13H,2-5,12H2,1H3
Standard InChI Key VUWGBJXMGHLLCH-UHFFFAOYSA-N
SMILES CCCCCCOC1=CC=C(C=C1)C(=O)C2=CN=C(C=C2)Cl
Canonical SMILES CCCCCCOC1=CC=C(C=C1)C(=O)C2=CN=C(C=C2)Cl

Introduction

Synthesis and Preparation

The synthesis of 2-Chloro-5-(4-hexyloxybenzoyl)pyridine involves a nucleophilic substitution reaction. Below are the key steps:

  • Starting Materials:

    • 2-Chloropyridine

    • 4-Hexyloxybenzoyl chloride

  • Reaction Conditions:

    • A base such as triethylamine is used to facilitate the reaction.

    • The reaction occurs under controlled temperatures to ensure selectivity.

  • Purification:

    • Recrystallization or column chromatography is employed to achieve high purity.

Industrial-scale production optimizes these steps for higher yield and quality, often using continuous flow processes.

Applications in Research

2-Chloro-5-(4-hexyloxybenzoyl)pyridine has diverse applications across multiple fields:

  • Chemical Research: Used as a building block for synthesizing complex organic molecules.

  • Pharmaceutical Research: Investigated as an intermediate in drug development due to its structural versatility.

  • Biological Studies: Studied for potential antimicrobial and anticancer activities.

  • Material Science: Utilized in developing new materials with specific properties.

Biological Activity

Preliminary studies indicate that this compound exhibits promising biological activities:

Mechanism of Action

The compound's activity may be attributed to:

  • Enzyme inhibition via interaction with active sites.

  • Modulation of receptor activity due to its functional groups.

Comparison with Similar Compounds

A comparison of structurally related compounds highlights the uniqueness of 2-Chloro-5-(4-hexyloxybenzoyl)pyridine:

CompoundStructural DifferenceImpact
2-Chloro-5-(4-methoxybenzoyl)pyridineMethoxy instead of hexyloxy groupReduced lipophilicity
2-Chloro-5-(4-ethoxybenzoyl)pyridineEthoxy instead of hexyloxy groupModerate lipophilicity
2-Chloro-5-(4-propoxybenzoyl)pyridinePropoxy instead of hexyloxy groupIntermediate properties

The hexyloxy group imparts distinct lipophilic and steric effects, making it particularly valuable for certain applications.

Future Directions

Further research is needed to explore:

  • Detailed pharmacological profiles, including toxicity studies.

  • Optimization of synthetic routes for cost-effective production.

  • Development of derivatives with enhanced biological activity.

By leveraging its unique structure, 2-Chloro-5-(4-hexyloxybenzoyl)pyridine holds potential for significant contributions to medicinal chemistry and material science.

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